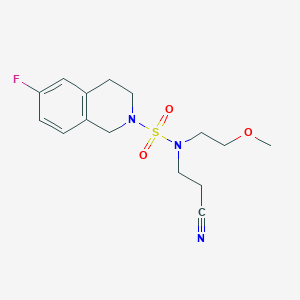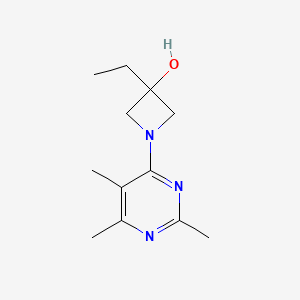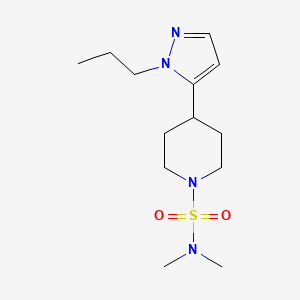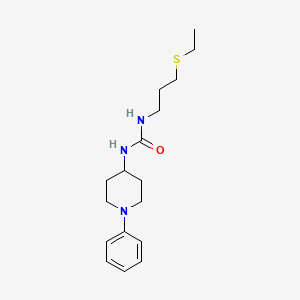
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea, also known as EPPU, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in several neurological disorders, including addiction and Parkinson's disease. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This blockade of the receptor leads to a decrease in the activity of the dopamine pathway, which is responsible for the symptoms of addiction and Parkinson's disease.
Biochemical and Physiological Effects:
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has several biochemical and physiological effects. It has been found to decrease the activity of the dopamine pathway, which is responsible for the symptoms of addiction and Parkinson's disease. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has also been found to decrease the release of dopamine in the brain, which is involved in the reward system. This effect of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has potential therapeutic effects in addiction and other disorders related to the reward system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the dopamine pathway. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has also been found to have potential therapeutic effects in several neurological disorders, which makes it a promising compound for drug development. However, 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has several limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea also has poor solubility in water, which makes it difficult to administer in animal studies.
Orientations Futures
There are several future directions for the study of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea. One of the major directions is the development of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea-based drugs for the treatment of addiction and other neurological disorders. Another direction is the study of the long-term effects of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea on the dopamine pathway. Further research is also needed to improve the solubility and half-life of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea for its use in animal studies.
Méthodes De Synthèse
The synthesis of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has been achieved using various methods. One of the commonly used methods is the reaction of 1-phenylpiperidin-4-amine with ethyl 3-mercapto propionate, followed by the reaction with isocyanate. This method yields 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea with high purity and yield.
Applications De Recherche Scientifique
1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has been used in several scientific research studies. One of the major applications of 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea is its use as a selective antagonist of the dopamine D3 receptor. This receptor is involved in several neurological disorders, including addiction and Parkinson's disease. 1-(3-Ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea has been found to have potential therapeutic effects in these disorders.
Propriétés
IUPAC Name |
1-(3-ethylsulfanylpropyl)-3-(1-phenylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-2-22-14-6-11-18-17(21)19-15-9-12-20(13-10-15)16-7-4-3-5-8-16/h3-5,7-8,15H,2,6,9-14H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJSRNLSKUFJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCNC(=O)NC1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626307.png)

![5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)
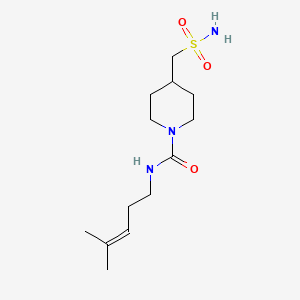
![2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6626339.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6626343.png)
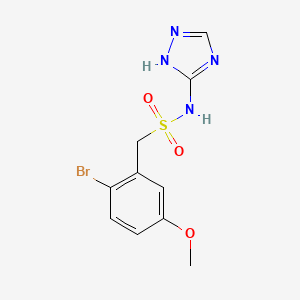
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)
